4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile
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Overview
Description
4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile is an organic compound with the molecular formula C8H4Br2FN It is a derivative of benzonitrile, featuring bromine, fluorine, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2-(bromomethyl)-3-fluorobenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran is a typical reducing agent.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are used.
Major Products Formed
Substitution: Products include substituted benzonitriles with various functional groups replacing the bromine atoms.
Reduction: The primary product is 4-bromo-2-(bromomethyl)-3-fluoroaniline.
Coupling: Biaryl compounds or alkyne-substituted benzonitriles are typical products.
Scientific Research Applications
4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile in chemical reactions involves the electrophilic nature of the bromine atoms and the nucleophilic attack by various reagents. The nitrile group can participate in coordination with metal catalysts, facilitating coupling reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzonitrile
- 2-Bromo-4-chlorobenzonitrile
- 4-Bromo-2-methoxybenzaldehyde
Comparison
4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. Compared to similar compounds, it offers a higher degree of reactivity in substitution and coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H4Br2FN |
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Molecular Weight |
292.93 g/mol |
IUPAC Name |
4-bromo-2-(bromomethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C8H4Br2FN/c9-3-6-5(4-12)1-2-7(10)8(6)11/h1-2H,3H2 |
InChI Key |
JTZQWJPCCNUXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)CBr)F)Br |
Origin of Product |
United States |
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